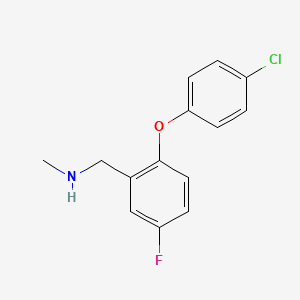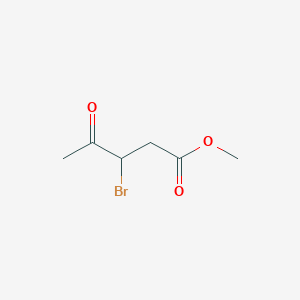
Methyl 3-bromo-4-oxopentanoate
描述
Methyl 3-bromo-4-oxopentanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester derivative of levulinic acid and is known for its applications in organic synthesis and various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-oxopentanoate can be synthesized through the bromination of levulinic acid in methanol. The reaction involves heating levulinic acid in methanol to reflux, followed by the dropwise addition of bromine. The reaction mixture is then neutralized with sodium bicarbonate and extracted with ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Methyl 3-bromo-4-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted esters.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
科学研究应用
Methyl 3-bromo-4-oxopentanoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds.
Biological Studies: As a reagent in biochemical assays.
Industrial Applications: In the production of specialty chemicals
作用机制
The mechanism of action of Methyl 3-bromo-4-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group participates in reduction and oxidation reactions. These interactions are crucial for its role in organic synthesis and other applications .
相似化合物的比较
Similar Compounds
Methyl 4-bromo-3-oxopentanoate: Similar structure but with different positional isomerism.
Methyl 3-chloro-4-oxopentanoate: Chlorinated analog with similar reactivity.
Methyl 3-iodo-4-oxopentanoate: Iodinated analog with enhanced reactivity due to the larger atomic radius of iodine.
Uniqueness
Methyl 3-bromo-4-oxopentanoate is unique due to its specific bromination, which provides distinct reactivity patterns compared to its chloro and iodo analogs. This makes it particularly useful in selective organic transformations and synthesis .
属性
IUPAC Name |
methyl 3-bromo-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(8)5(7)3-6(9)10-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEPIWRQEUGIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435656 | |
| Record name | Methyl 3-bromo-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95678-51-6 | |
| Record name | Methyl 3-bromo-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


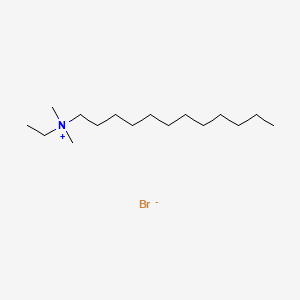
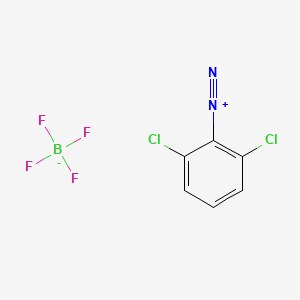
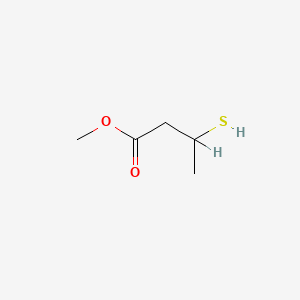
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)

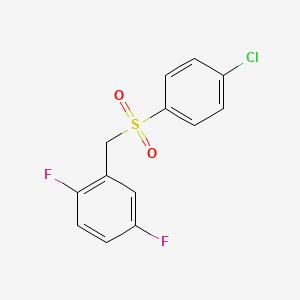
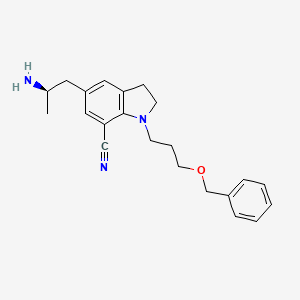
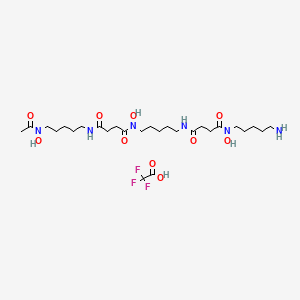

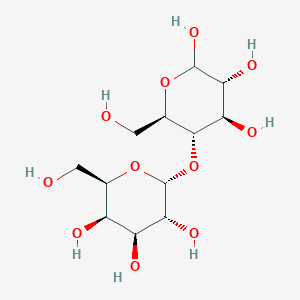
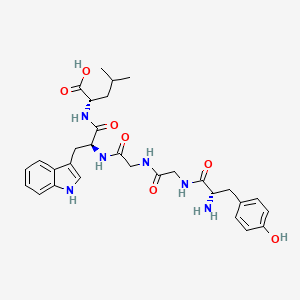
![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)
